molecular formula C18H34O4 B14174501 2,3-Diheptylbutanedioic acid CAS No. 5693-01-6

2,3-Diheptylbutanedioic acid

Cat. No.: B14174501
CAS No.: 5693-01-6
M. Wt: 314.5 g/mol
InChI Key: BRBZALFGYLTQGD-UHFFFAOYSA-N
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Description

2,3-Diheptylbutanedioic acid is a derivative of butanedioic acid (succinic acid), where two heptyl (-C₇H₁₅) groups are substituted at the 2nd and 3rd carbon positions of the four-carbon backbone.

Properties

CAS No.

5693-01-6

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

2,3-diheptylbutanedioic acid

InChI

InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15(17(19)20)16(18(21)22)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

BRBZALFGYLTQGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(CCCCCCC)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diheptylbutanedioic acid typically involves the alkylation of butanedioic acid derivatives with heptyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 2,3-Diheptylbutanedioic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diheptylbutanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The heptyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce heptanol derivatives.

Scientific Research Applications

2,3-Diheptylbutanedioic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to lipid metabolism and membrane structure.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3-Diheptylbutanedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heptyl groups may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane fluidity and function. Additionally, the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Butanedioic Acid

Substituted butanedioic acids vary in functional groups, which critically influence their physical properties, reactivity, and applications. Below is a detailed comparison of 2,3-Diheptylbutanedioic acid with key analogues:

Table 1: Comparative Analysis of Substituted Butanedioic Acids
Compound Substituents Molecular Weight Melting Point (°C) Solubility (Water) Key Applications References
2,3-Diheptylbutanedioic acid Heptyl (-C₇H₁₅) ~344.5 (inferred) Not reported Low (hydrophobic) Surfactants, polymer precursors Inferred
2,3-Dihydroxybutanedioic acid (Tartaric acid) Hydroxyl (-OH) 150.09 173–206 High (1.33 g/mL at 20°C) Food additives, pharmaceuticals, chiral resolving agents
2,3-Diphenylbutanedioic acid Phenyl (-C₆H₅) 270.28 Not reported Low Organic synthesis intermediates
2,3-Dimethylbutanedioic acid Methyl (-CH₃) 162.14 Not reported Moderate Chemical intermediates
2,3-Dihydroxy-2,3-dimethylbutanedioic acid Hydroxyl and methyl 178.14 Not reported Moderate Specialty chemicals

Key Differences and Implications

Hydrophobicity and Solubility: The heptyl chains in 2,3-Diheptylbutanedioic acid render it highly hydrophobic, contrasting sharply with the water-soluble tartaric acid (hydroxyl groups) . This property makes the diheptyl variant suitable for nonpolar solvents or lipid-based formulations. In contrast, 2,3-Diphenylbutanedioic acid (phenyl substituents) also exhibits low water solubility but may participate in π-π interactions, useful in supramolecular chemistry .

Acidity and Reactivity :

  • Tartaric acid’s hydroxyl groups enhance its acidity (pKa₁ = 2.98, pKa₂ = 4.34), enabling applications as a chelating agent .
  • The diheptyl compound’s alkyl chains likely reduce acidity (electron-donating effect) and sterically hinder reactions at the carboxyl groups, limiting its use in acid-catalyzed processes.

Stereochemical Effects :

  • Tartaric acid exists as enantiomers (L-, D-) and a meso form, with L-tartaric acid being biologically active .
  • The diheptyl derivative lacks chiral centers if the substituents are symmetrically arranged, simplifying synthesis but reducing utility in asymmetric catalysis.

Thermal Stability :

  • Tartaric acid decomposes at ~206°C , whereas the diheptyl analogue’s melting point is expected to be lower due to weaker intermolecular forces (van der Waals vs. hydrogen bonding).

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